molecular formula C24H26O9 B13861613 (2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol

(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol

Cat. No.: B13861613
M. Wt: 458.5 g/mol
InChI Key: OHVJCFZJKPEJRL-XZCYHHARSA-N
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Description

The compound “(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple hydroxyl groups and a unique furochromen structure, which may contribute to its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furochromen ring and the attachment of the phenoxy and oxane groups. Typical synthetic routes may include:

    Formation of the furochromen ring: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Formation of the oxane ring: This step may involve ring-closing reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Selection of appropriate solvents and catalysts: .

    Optimization of reaction conditions such as temperature, pressure, and reaction time: .

    Purification techniques such as chromatography and crystallization: .

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups may be oxidized to form ketones or aldehydes.

    Reduction: The compound may be reduced to form alcohols or other reduced products.

    Substitution: The phenoxy group may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential bioactive molecule with applications in drug discovery.

    Medicine: As a potential therapeutic agent with specific biological targets.

    Industry: As a component in the synthesis of complex materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Interaction with enzymes: The compound may inhibit or activate specific enzymes.

    Binding to receptors: The compound may bind to specific receptors and modulate their activity.

    Modulation of signaling pathways: The compound may affect various cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol: Similar in structure but with different functional groups.

    This compound: Similar in structure but with different stereochemistry.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H26O9

Molecular Weight

458.5 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20-,21+,22-,23+/m1/s1

InChI Key

OHVJCFZJKPEJRL-XZCYHHARSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C

Origin of Product

United States

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